(Pentan-2-yl)(2-phenylethyl)amine
Description
(Pentan-2-yl)(2-phenylethyl)amine is a secondary amine featuring a branched pentan-2-yl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.
Synthetic routes for analogous compounds often involve alkylation or acylation of primary amines. For example, details the synthesis of a tert-butyldimethylsilyl-protected derivative via hydroxymethylation and subsequent functionalization steps . Such methods highlight the versatility of modifying the amine backbone to introduce steric bulk or protective groups.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)pentan-2-amine |
InChI |
InChI=1S/C13H21N/c1-3-7-12(2)14-11-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |
InChI Key |
CTXDQRJTQRJKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (Pentan-2-yl)(2-phenylethyl)amine with key structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Reference |
|---|---|---|---|---|---|
| 1. This compound | C₁₃H₂₁N | 191.32 | Branched pentyl and phenethyl groups | Intermediate in drug synthesis; enhanced lipophilicity | |
| 2. 2-Phenylethylamine | C₈H₁₁N | 121.17 | Simple phenethylamine backbone | Neurotransmitter analog; flavor compound in food chemistry | |
| 3. N-Methyl-2-phenylethylamine | C₉H₁₃N | 135.21 | Methyl substituent on amine | Reduced steric bulk; lower logP compared to branched analogs | |
| 4. 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Two phenyl groups on ethylamine | Rigid, aromatic structure; pharmaceutical building block | |
| 5. (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Halogenated aromatic ring; branched alkyl | Specialty chemical for targeted synthesis |
Key Observations:
- Steric Effects : Compound 1 ’s branched alkyl chain may hinder interactions with biological targets compared to the planar diphenylethylamine (4 ) .
- Functionalization Potential: Halogenated derivatives like 5 demonstrate how aromatic ring modifications enable selective binding or further synthetic elaboration .
Medicinal Chemistry ():
- 2-Phenylethylamine Scaffold: The parent compound (2) is a neurotransmitter precursor, while N-alkyl derivatives (1, 3) modulate receptor selectivity. Bulkier substituents (e.g., pentan-2-yl) may reduce off-target effects by sterically blocking non-specific binding .
- Diphenylethylamine ( 4 ) : Its rigid structure is exploited in designing enzyme inhibitors or allosteric modulators, contrasting with the flexibility of 1 .
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